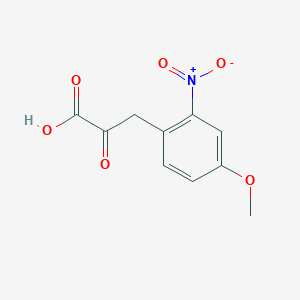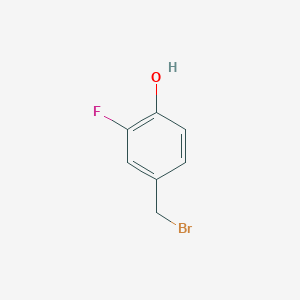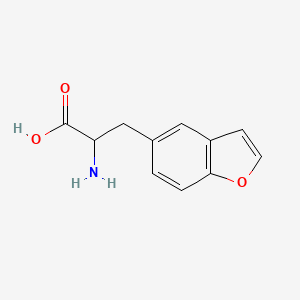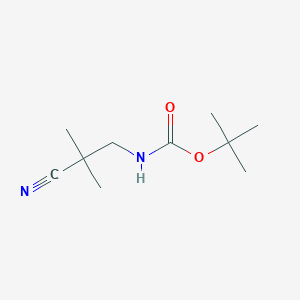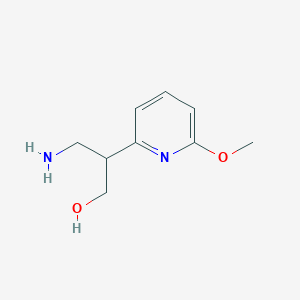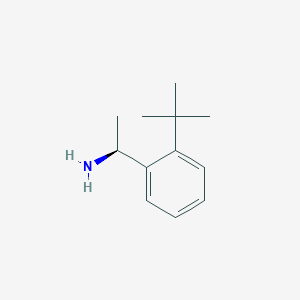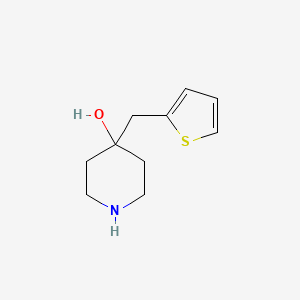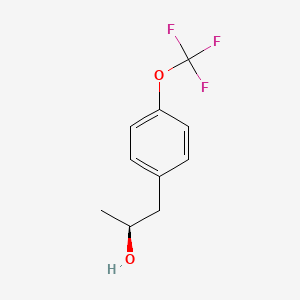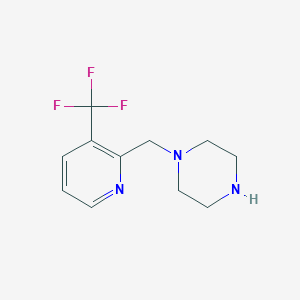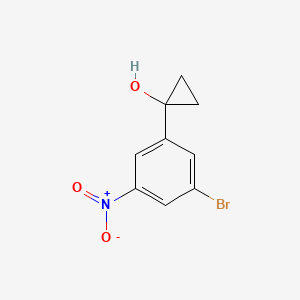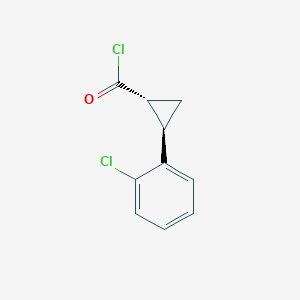
rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride” is a cyclopropane derivative with a chlorophenyl group and a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carbonyl chloride group. One common method is the reaction of 2-chlorophenylcyclopropane with phosgene (COCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Proper handling and disposal of hazardous reagents like phosgene are crucial in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The chlorophenyl group can undergo oxidation reactions to form corresponding phenols or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, thiols; solvents like dichloromethane or tetrahydrofuran (THF); mild temperatures.
Reduction: Reducing agents like LiAlH4 or NaBH4; solvents like ether or THF; low temperatures.
Oxidation: Oxidizing agents like KMnO4 or CrO3; solvents like water or acetic acid; moderate temperatures.
Major Products Formed
Amides, esters, and thioesters: from nucleophilic substitution.
Aldehydes and alcohols: from reduction.
Phenols and quinones: from oxidation.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride can be used as an intermediate for the synthesis of more complex molecules. Its reactive carbonyl chloride group makes it a valuable building block for creating various derivatives.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure could be explored for activity against specific biological targets.
Industry
In the materials science industry, cyclopropane derivatives are often investigated for their potential use in creating new polymers or materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride would depend on its specific application. In chemical reactions, the carbonyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles. In biological systems, if the compound is used as a drug, it would interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
- 2-(2-chlorophenyl)cyclopropane-1-methanol
- 2-(2-chlorophenyl)cyclopropane-1-amine
Uniqueness
The presence of the carbonyl chloride group in rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride makes it more reactive compared to its analogs with carboxylic acid, methanol, or amine groups. This reactivity can be advantageous in synthetic applications where rapid formation of new bonds is desired.
Propiedades
Fórmula molecular |
C10H8Cl2O |
|---|---|
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8Cl2O/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2/t7-,8+/m0/s1 |
Clave InChI |
OZXAUAVBMALYLM-JGVFFNPUSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1C(=O)Cl)C2=CC=CC=C2Cl |
SMILES canónico |
C1C(C1C(=O)Cl)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)
